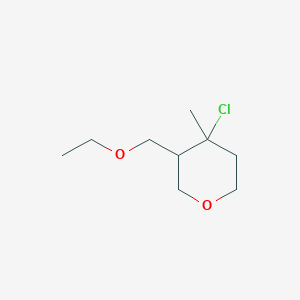![molecular formula C21H44O3 B14372419 3-[(2-Heptylundecyl)oxy]propane-1,2-diol CAS No. 91156-43-3](/img/structure/B14372419.png)
3-[(2-Heptylundecyl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Heptylundecyl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C21H44O3 It is an ether derivative of propane-1,2-diol, where the hydroxyl groups are substituted with a heptylundecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Heptylundecyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with a heptylundecyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Heptylundecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used to substitute the ether linkage under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
3-[(2-Heptylundecyl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in treating various diseases.
Industry: It is used in the formulation of cosmetics, personal care products, and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 3-[(2-Heptylundecyl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diol: The simplest member of the class of propane-1,2-diols, consisting of propane with hydroxyl groups at positions 1 and 2.
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: A similar compound with an ethylhexyl group instead of a heptylundecyl group.
Uniqueness
3-[(2-Heptylundecyl)oxy]propane-1,2-diol is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
91156-43-3 |
|---|---|
Formule moléculaire |
C21H44O3 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
3-(2-heptylundecoxy)propane-1,2-diol |
InChI |
InChI=1S/C21H44O3/c1-3-5-7-9-10-12-14-16-20(15-13-11-8-6-4-2)18-24-19-21(23)17-22/h20-23H,3-19H2,1-2H3 |
Clé InChI |
TUQZKGHXIHNKDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


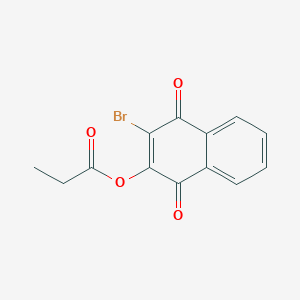
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
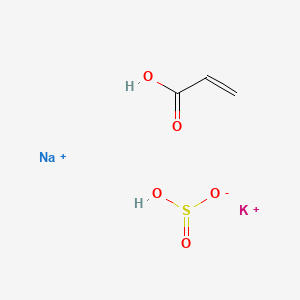
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)
![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
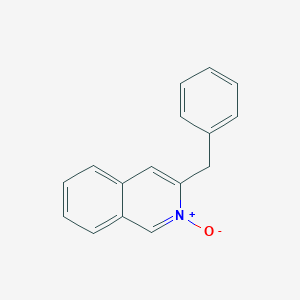
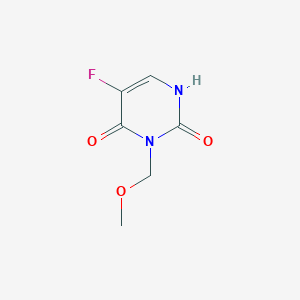
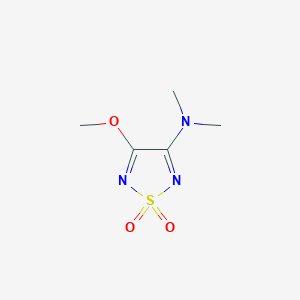
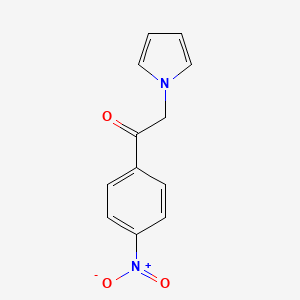
![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
